molecular formula C14H18N2O2 B085103 Quinterenol CAS No. 13757-97-6

Quinterenol

Cat. No. B085103
CAS RN: 13757-97-6
M. Wt: 246.3 g/mol
InChI Key: RSDQHEMTUCMUPQ-UHFFFAOYSA-N
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Description

Quinterenol, also known as Quinprenalinum or Quinprenaline, is a chemical compound with the molecular formula C14H18N2O2 . It is used in various applications due to its properties .


Molecular Structure Analysis

The molecular structure of Quinterenol is characterized by a quinoline core, which is a weak tertiary base that can react with acids to produce salts . The IUPAC name for Quinterenol is 5- [1-hydroxy-2- (propan-2-ylamino)ethyl]quinolin-8-ol .

Scientific Research Applications

  • Bronchodilator and Anaphylaxis Prevention : Quinterenol has been found to counteract bronchoconstriction induced by histamine, acetylcholine, and serotonin, and prevent egg albumin-induced anaphylaxis in guinea pigs. It shows similar potency to isoproterenol when administered orally or by inhalation, with a slower onset and longer duration of action (Scriabine et al., 1968).

  • Effects on Adipose Tissue Metabolism : In vitro studies have shown that quinterenol enhances glycerol release from isolated fat cells and lipolysis stimulated by serum fat-mobilizing factors. It is suggested that it works via the cyclic AMP system, similar to noradrenaline (Curtis‐Prior, 1976).

  • Unique Beta Adrenergic Stimulation and Blockade : Quinterenol can activate beta-adrenergic systems in uterine, tracheal, and atrial preparations, with its effects being blocked by propranolol. It suggests quinterenol acts at different sites than isoproterenol (Iorio & Moore, 1971).

  • Dipsogenic Action : Subcutaneous injection of quinterenol has been shown to increase water intake in rats, indicating its potential dipsogenic (thirst-inducing) effects (Falk & Tang, 1974).

  • Inhibitory Effects on Cyclic Nucleotide Phosphodiesterase Activities : Compared with papaverine, quinterenol does not show inhibitory activity against cyclic nucleotide phosphodiesterase activities from various sources (Curtis‐Prior & Chan, 1981).

  • Sympathomimetic Effects on Muscle Contractions : In studies involving cat soleus muscle, quinterenol decreased the tension and degree of fusion in incomplete tetanic contractions, indicating its sympathomimetic effects on muscle contractions (Bowman & Nott, 1970).

  • Impact on Lipolysis in Adipose Tissue : Quinterenol did not affect isolated adipocytes but was a partial agonist for adipose tissue slices, indicating a potential role in lipolysis in adipose tissue (Mersmann & Shparber, 1993).

properties

IUPAC Name

5-[1-hydroxy-2-(propan-2-ylamino)ethyl]quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-9(2)16-8-13(18)10-5-6-12(17)14-11(10)4-3-7-15-14/h3-7,9,13,16-18H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDQHEMTUCMUPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=C2C=CC=NC2=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70864439
Record name 5-{1-Hydroxy-2-[(propan-2-yl)amino]ethyl}quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinterenol

CAS RN

13757-97-6
Record name Quinprenaline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013757976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-{1-Hydroxy-2-[(propan-2-yl)amino]ethyl}quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUINTERENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/100EPZ8Y7G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
101
Citations
PB Curtis-Prior - Biochemical Pharmacology, 1976 - Elsevier
The partial β-adrenergic agonist and catecholamine analogue, quinterenol (1-(5-(8-hydroxyquinolyl)-2-isopropylaminoethanol) was examined for its effects on adipose tissue …
Number of citations: 2 www.sciencedirect.com
A Scriabine, PF Moore, LC Iorio, IM Goldman… - … of Pharmacology and …, 1968 - ASPET
… duration of action was considerably longer for quinterenol than for isoproterenol. In dogs, … effects of quinterenol were blocked by propranolol. Chlorpromazine blocked quinterenol-…
Number of citations: 28 jpet.aspetjournals.org
JL Falk, M Tang - Pharmacology Biochemistry and Behavior, 1974 - Elsevier
… means shows that for quinterenol the difference between the 2 and … In the case of quinterenol, no deaths occurred in the present … Salbutamol and quinterenol have the advantage of low …
Number of citations: 8 www.sciencedirect.com
PB Curtis-Prior, YH Chan - Pharmacological Research Communications, 1981 - Elsevier
On the basis of previously-observed synergism with noradrenaline in hormone-stimulated lipolysis in isolated fat cells, polyphloretin phosphate (PPP) and quinterenol were compared …
Number of citations: 2 www.sciencedirect.com
LC IORIO, PF MOORE - Journal of Pharmacology and Experimental …, 1971 - ASPET
… at submaximal doses of quinterenol, but antagonism of quinterenol by chlorpromazine could … of quinterenol. The specific antagonism by chlorpromazine suggests that quinterenol acts at …
Number of citations: 2 jpet.aspetjournals.org
E BLEECKER, W McKINNEY, H LYONS… - Anesthesia & …, 1969 - journals.lww.com
Bronchodilator Effects of Quinterenol® Sulfate— A Preliminar... : Anesthesia & Analgesia Bronchodilator Effects of Quinterenol® Sulfate— A Preliminary Clinical Study : Anesthesia & …
Number of citations: 3 journals.lww.com
MW Nott, C Raper - British Journal of Pharmacology, 1972 - ncbi.nlm.nih.gov
… The ability of (-)-isoprenaline,(-)-adrenaline,(±)-soterenol and (±)-quinterenol to depress incomplete tetanic contractions of the soleus has now been assessed using cumulative …
Number of citations: 23 www.ncbi.nlm.nih.gov
ME Wolff, G Zanati - Experientia, 1970 - Springer
… Die neuen fi-adrenergischen Substanzen stimulierenden Typs (Terbutalin, Soterenol, Salbutamol und Quinterenol) zeigen neben bedeutenden tracheobronchodilatatorischen …
Number of citations: 32 link.springer.com
P CURTIS - 1976 - pascal-francis.inist.fr
EFFECTS OF QUINTERENOL C1-(5(8-HYDROXYQUINOLYL))-2-ISOPROPYLAMINOETHANOL) ON THE METABOLISM OF ADIPOSE TISSUE … EFFECTS OF QUINTERENOL C1-(5(8-HYDROXYQUINOLYL))-2-ISOPROPYLAMINOETHANOL) …
Number of citations: 0 pascal-francis.inist.fr
A Scriabine, J Rival, S Bellet… - … et de therapie, 1968 - pubmed.ncbi.nlm.nih.gov
Effect of quinterenol on the ventricular rate in dogs with experimental AV heart block Effect of quinterenol on the ventricular rate in dogs with experimental AV heart block …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov

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